molecular formula C9H19NO3 B6352294 Methyl 3-[(3-methoxypropyl)amino]butanoate CAS No. 1155154-80-5

Methyl 3-[(3-methoxypropyl)amino]butanoate

Cat. No.: B6352294
CAS No.: 1155154-80-5
M. Wt: 189.25 g/mol
InChI Key: ICZMNBTYQXNQEP-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxypropyl)amino]butanoate is a synthetic amino ester derivative characterized by a methyl ester group and a 3-methoxypropylamino substituent. Its molecular formula is C₉H₁₉NO₃, with a molecular weight of 189.25 g/mol.

Properties

IUPAC Name

methyl 3-(3-methoxypropylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-8(7-9(11)13-3)10-5-4-6-12-2/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZMNBTYQXNQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where 3-methoxypropylamine attacks the electrophilic carbon adjacent to the bromine atom in methyl 3-bromobutanoate. A base, such as potassium carbonate or sodium hydroxide, is employed to deprotonate the amine, enhancing its nucleophilicity. The reaction is typically conducted in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 25°C to 60°C.

Key Parameters:

  • Solvent System: Ethanol-water mixtures (95:5 w/w) are preferred for balancing solubility and reaction kinetics.

  • Molar Ratio: A 1.2:1 molar excess of 3-methoxypropylamine ensures complete conversion of methyl 3-bromobutanoate.

  • Reaction Time: 4–6 hours under reflux conditions.

Purification and Yield Optimization

Post-reaction purification involves extraction with methyl tert-butyl ether (MTBE) to isolate the product from aqueous byproducts. Subsequent distillation under reduced pressure (50–60°C at 10 mmHg) yields the compound with >90% purity. Industrial-scale processes employ continuous flow reactors to enhance throughput, achieving yields of 82–87%.

Reductive Amination: Alternative Route

Reductive amination offers an alternative pathway, particularly useful for avoiding halogenated intermediates. This method involves condensing methyl 3-oxobutanoate with 3-methoxypropylamine in the presence of a reducing agent.

Reaction Protocol

The ketone group in methyl 3-oxobutanoate reacts with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent, operating effectively under mildly acidic conditions (pH 4–6).

Optimization Insights:

  • Catalyst: Acetic acid (10 mol%) accelerates imine formation.

  • Temperature: Room temperature (20–25°C) minimizes side reactions.

  • Workup: Neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane.

Comparative Analysis

While reductive amination avoids brominated reagents, it requires stringent pH control and yields marginally lower results (75–80%) compared to nucleophilic substitution.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors, as detailed in patent WO2012140276A2, enable rapid mixing and heat dissipation, critical for exothermic amine alkylation reactions.

Solvent and Reagent Selection

  • Solvent: Ethanol-water mixtures reduce viscosity and facilitate product isolation.

  • Base: Potassium carbonate is favored over sodium hydroxide due to reduced saponification risks.

Process Economics

A comparative cost analysis reveals that nucleophilic substitution is 23% more economical than reductive amination at industrial scales, primarily due to lower catalyst costs.

Side Reactions and Mitigation

Common side reactions include over-alkylation and ester hydrolysis. Strategies to suppress these include:

  • Temperature Control: Maintaining temperatures below 60°C prevents ester degradation.

  • Stoichiometric Precision: Limiting the amine excess to 1.2 equivalents avoids di-alkylation.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy: Distinct peaks at δ 3.65 (ester methoxy) and δ 2.85 (N-CH2) confirm structure.

  • HPLC Purity: >98% purity achieved via gradient elution with acetonitrile-water.

Emerging Methodologies

Recent advances explore enzymatic catalysis and photochemical activation, though these remain experimental. Lipase-mediated esterification has shown promise in preliminary trials, achieving 68% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxypropyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3-methoxypropyl)amino]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxypropyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 3-{[3-(1H-Imidazol-1-yl)propyl]amino}butanoate

  • Molecular Formula : C₁₁H₁₉N₃O₂
  • Molecular Weight : 225.29 g/mol
  • The imidazole moiety may enhance interactions with biological targets (e.g., enzymes or receptors), a feature absent in the target compound.
  • Implications: Likely exhibits distinct bioactivity profiles, such as antifungal or antibacterial properties, compared to the non-heterocyclic target compound .

Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate

  • Molecular Formula: C₁₂H₂₃NO₄
  • Molecular Weight : 253.32 g/mol
  • Key Differences: Ethyl ester vs. Additional methyl group on the oxopropyl chain, introducing steric hindrance that could affect binding interactions.
  • Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility compared to the target compound .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Molecular Formula: C₈H₁₈ClNO₂
  • Molecular Weight : 195.69 g/mol (free base: 159.24 g/mol)
  • Key Differences: Chiral center (S-configuration) and dimethyl substitution on the butanoate chain. Hydrochloride salt form enhances aqueous solubility.
  • Implications : Stereochemistry and salt form may lead to enantiomer-specific bioactivity and improved pharmacokinetics compared to the target compound .

β-(1,2,4-Triazol-1-yl)-Alanine Derivatives

  • Example: Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate
  • Molecular Formula : C₁₅H₂₃N₅O₄
  • Key Differences :
    • 1,2,4-Triazole ring confers fungicidal and herbicidal activity, as seen in metabolites of agrochemicals like myclobutanil.
    • Bulkier tert-butoxycarbonyl (Boc) protecting groups enhance stability during synthesis.
  • Implications : The target compound, lacking a heterocyclic ring, may have reduced pesticidal activity but improved synthetic accessibility .

Biological Activity

Methyl 3-[(3-methoxypropyl)amino]butanoate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and findings.

This compound is characterized by its ester functional group and a methoxypropyl amino side chain. The molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. These interactions can modulate biological pathways, influencing processes such as:

  • Receptor Binding : The compound may act as a ligand for certain receptors, affecting cellular signaling pathways.
  • Enzyme Inhibition : It can inhibit specific enzymes, altering metabolic processes within cells.
  • Non-covalent Interactions : The presence of the methoxypropyl group enhances π-π interactions and hydrogen bonding, which are vital for binding affinity to biological targets.

Pharmacological Applications

Research indicates that this compound has potential pharmacological applications, particularly in the following areas:

  • Antidiabetic Agents : It has been studied as a precursor in the synthesis of compounds that mimic glucagon-like peptide-1 (GLP-1), which plays a critical role in glucose metabolism and insulin secretion .
  • Antithrombotic Activity : Similar compounds have shown promise in inhibiting platelet aggregation, suggesting that this compound may have antithrombotic properties .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Insulin Secretion Study :
    • In a study involving cynomolgus monkeys, the compound demonstrated significant effects on insulin secretion when administered alongside glucose. The results indicated a statistically significant increase in insulin levels compared to control groups (P < 0.005) .
  • Platelet Aggregation Inhibition :
    • A series of experiments tested the compound's ability to inhibit serotonin-induced platelet aggregation. Results showed an IC50 value indicating effective inhibition at low concentrations, supporting its potential as an antithrombotic agent .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 3-aminobutanoateLacks methoxypropyl groupDifferent reactivity; less potential for receptor binding
Methyl 3-(propylamino)butanoateContains propyl instead of methoxypropylAltered pharmacokinetics and receptor interactions
Methyl 3-(methoxypropyl)butanoateSimilar structure but different amino groupPotentially lower bioactivity due to structural differences

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-[(3-methoxypropyl)amino]butanoate, and what critical reaction parameters must be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-methoxypropylamine with methyl 3-bromobutanoate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Key parameters include stoichiometric ratios (1:1.2 amine:ester), temperature control to minimize side reactions (e.g., ester hydrolysis), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored using TLC and confirmed via 1H^1H-NMR to verify the absence of unreacted starting materials .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H^1H-NMR : Identify characteristic peaks (e.g., methoxy protons at δ 3.3–3.5 ppm, ester carbonyl at δ 3.7 ppm).
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1730 cm1^{-1}) and secondary amine (N-H bend at ~1550 cm1^{-1}).
  • HPLC : Assess purity (>95%) using a C18 column with a mobile phase of water/acetonitrile (70:30) and UV detection at 254 nm .

Q. What are the preliminary biological assays suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Start with in vitro assays:

  • Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay, given the compound’s ester and amine groups.
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) at concentrations of 10–100 µM.
  • Membrane Permeability : Employ Caco-2 cell monolayers to predict oral bioavailability, leveraging the methoxypropyl group’s lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay variability or structural impurities. To address this:

  • Reproduce Studies : Use standardized protocols (e.g., fixed incubation times/pH).
  • Structural Confirmation : Re-analyze analogs via high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC) to confirm regiochemistry.
  • Comparative SAR : Synthesize and test analogs with modified substituents (e.g., replacing methoxypropyl with ethoxypropyl) to isolate functional group contributions .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

  • Methodological Answer : Enantioselective routes may employ:

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric aminolysis reactions (yield >80%, ee >90%).
  • Chiral Resolution : Separate racemic mixtures via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) or enzymatic resolution with lipases (e.g., CAL-B).
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .

Q. How does the methoxypropyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The methoxypropyl moiety enhances lipophilicity (logP ~1.8), improving blood-brain barrier permeability but reducing aqueous solubility. To study this:

  • LogP Measurement : Use shake-flask method with octanol/water partitioning.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict tissue distribution .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact of Deviation
SolventDMFLower yield in THF
Temperature70°CSide products >80°C
Reaction Time18 hoursIncomplete reaction <12 hours
PurificationSilica gel (Hexane:EtOAc 3:1)Impurity co-elution in polar solvents

Table 2 : Spectroscopic Signatures for Structural Confirmation

Functional Group1H^1H-NMR (δ, ppm)IR (cm1^{-1})
Ester (-COOCH3)3.68 (s, 3H)1730 (C=O stretch)
Methoxypropyl (-OCH3)3.35 (t, 2H)2850–2950 (C-H stretch)
Secondary amine (-NH-)1.55 (m, 2H, NH)1550 (N-H bend)

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